4-(Bromomethyl)pyridin-2-amine hydrobromide

説明

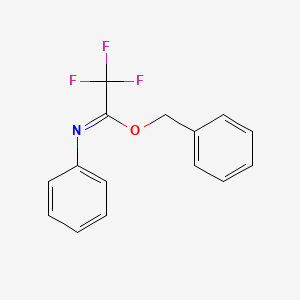

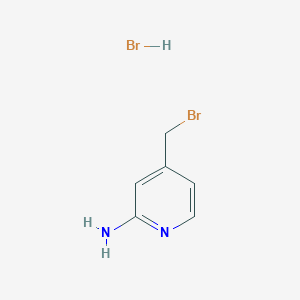

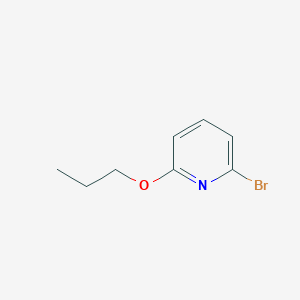

The compound "4-(Bromomethyl)pyridin-2-amine hydrobromide" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of the compound suggests that it contains a pyridine ring with a bromomethyl group attached to the fourth position and an amine group at the second position, along with an additional hydrobromide ion.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, pyridinium hydrobromide perbromide has been used as a versatile catalyst for the aziridination of olefins, which could potentially be adapted for the synthesis of brominated pyridines . Additionally, the use of N-bromosuccinimide has been shown to be effective for the regioselective halogenation of activated pyridines, which might be applicable for synthesizing the target compound . Although the exact synthesis of "4-(Bromomethyl)pyridin-2-amine hydrobromide" is not detailed in the provided papers, these methods could be considered for its preparation.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is characterized by the presence of a pyridine ring and substituents that can engage in various intermolecular interactions. For example, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine exhibit many intermolecular C-H...X (Cl, Br, π) and π-π interactions within their crystal structures . These interactions are crucial for the stability and properties of the compounds.

Chemical Reactions Analysis

Brominated pyridine compounds can participate in a variety of chemical reactions. The presence of a bromomethyl group makes them suitable for further functionalization through nucleophilic substitution reactions . Additionally, the amine group can act as a nucleophile or base, participating in reactions such as the formation of pyrroles when reacted with alkenals . The versatility of these functional groups allows for a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. The presence of bromine atoms typically increases the density and molecular weight of the compound. The bromomethyl group is also reactive, which can affect the compound's stability and reactivity. The luminescent properties of some brominated pyridine complexes suggest that the target compound may also exhibit interesting optical properties under certain conditions . The basicity of the amine group and its ability to form salts, such as hydrobromides, can also impact the solubility and reactivity of the compound .

科学的研究の応用

Analysis Techniques for Heterocyclic Amines The importance of analyzing heterocyclic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), has been emphasized due to their carcinogenic properties in biological matrices, foodstuffs, and beverages. Liquid chromatography coupled with mass spectrometry has been highlighted as a pivotal method for the sensitive, qualitative, and quantitative analysis of PhIP and its metabolites, showcasing a potential application area for 4-(Bromomethyl)pyridin-2-amine hydrobromide in enhancing detection and analysis techniques (Teunissen et al., 2010).

Biogenic Amines in Food Safety The review on biogenic amines in fish underscores their significance in food safety, including their roles in intoxication, spoilage, and nitrosamine formation. The analysis of biogenic amines can serve as an indicator of food quality and safety, suggesting an application for 4-(Bromomethyl)pyridin-2-amine hydrobromide in food science for ensuring the safety of fish products (Bulushi et al., 2009).

Regioselectivity in Organic Synthesis Research on the regioselectivity of bromination in unsymmetrical dimethylpyridines, including compounds similar to 4-(Bromomethyl)pyridin-2-amine hydrobromide, offers insights into organic synthesis strategies. This work helps in understanding how the presence of a nitrogen atom in the pyridine ring affects bromination, which is crucial for developing novel synthetic routes for related compounds (Thapa et al., 2014).

Environmental Remediation The use of amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water highlights a significant environmental application. The interaction of amine groups with contaminants suggests that derivatives of 4-(Bromomethyl)pyridin-2-amine hydrobromide could be explored for enhancing the efficiency of sorbents in water treatment processes (Ateia et al., 2019).

Pharmacological and Medicinal Chemistry Pyridine derivatives, including structures related to 4-(Bromomethyl)pyridin-2-amine hydrobromide, have been extensively reviewed for their medicinal importance. Their applications range from antifungal, antibacterial, and anticancer activities to their role in drug discovery and development. This highlights the compound's potential as a precursor or intermediate in the synthesis of pharmacologically active molecules (Altaf et al., 2015).

Safety And Hazards

特性

IUPAC Name |

4-(bromomethyl)pyridin-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJUKFKTTJFHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)pyridin-2-amine hydrobromide | |

CAS RN |

864461-13-2 | |

| Record name | 4-(BROMOMETHYL)PYRIDIN-2-AMINE HBR | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)

![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)

![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)

![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)

![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)